molecular formula C14H18ClNO4S B11796769 Benzyl 2-((chlorosulfonyl)methyl)piperidine-1-carboxylate

Benzyl 2-((chlorosulfonyl)methyl)piperidine-1-carboxylate

Cat. No.: B11796769
M. Wt: 331.8 g/mol
InChI Key: LHXVVMYAMUOHLU-UHFFFAOYSA-N
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Description

Benzyl 2-((chlorosulfonyl)methyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C14H18ClNO4S. It is known for its applications in various fields, including organic synthesis and medicinal chemistry. The compound features a piperidine ring, which is a common structural motif in many biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-((chlorosulfonyl)methyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with chlorosulfonyl compounds. One common method includes the reaction of benzyl piperidine-1-carboxylate with chlorosulfonyl methyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-((chlorosulfonyl)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of sulfonamide or sulfonate esters.

    Reduction: Formation of piperidine derivatives with reduced sulfonyl groups.

    Oxidation: Formation of sulfonic acids.

Scientific Research Applications

Benzyl 2-((chlorosulfonyl)methyl)piperidine-1-carboxylate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals, particularly those targeting the central nervous system.

    Biological Studies: Utilized in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 2-((chlorosulfonyl)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, depending on its structural modifications. The chlorosulfonyl group is reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 2-((chlorosulfonyl)methyl)piperidine-1-carboxylate is unique due to its specific substitution pattern and the presence of the chlorosulfonyl group, which imparts distinct reactivity and biological activity. Its piperidine ring is a versatile scaffold that can be modified to enhance its properties for various applications .

Properties

Molecular Formula

C14H18ClNO4S

Molecular Weight

331.8 g/mol

IUPAC Name

benzyl 2-(chlorosulfonylmethyl)piperidine-1-carboxylate

InChI

InChI=1S/C14H18ClNO4S/c15-21(18,19)11-13-8-4-5-9-16(13)14(17)20-10-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2

InChI Key

LHXVVMYAMUOHLU-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)CS(=O)(=O)Cl)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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